Product packaging for 3-(1-fluorocyclopropyl)benzoic acid(Cat. No.:CAS No. 1780215-96-4)

3-(1-fluorocyclopropyl)benzoic acid

Cat. No.: B6590115
CAS No.: 1780215-96-4
M. Wt: 180.17 g/mol
InChI Key: XEJZLSUTHQTORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1-Fluorocyclopropyl)benzoic acid (CAS 1780215-96-4) is a fluorinated benzoic acid derivative of high interest in pharmaceutical and chemical research. This compound, with a molecular formula of C 10 H 9 FO 2 and a molecular weight of 180.18 g/mol, features a 1-fluorocyclopropyl ring attached to a benzoic acid moiety . The incorporation of fluorine and the cyclopropyl ring are key strategies in modern medicinal chemistry, as they can significantly alter a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The primary research application of this compound is as a key building block or intermediate in the synthesis of more complex, biologically active molecules . The benzoic acid core is a versatile scaffold, and the electron-withdrawing nature of the fluorocyclopropyl group can influence the acidity and reactivity of the carboxylic acid, making it a valuable precursor for amide bond formation or other coupling reactions . Specifically, structurally similar fluorinated cyclopropyl derivatives have been documented as critical intermediates in the synthesis of active pharmaceutical ingredients, such as the antithrombotic agent prasugrel . Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery. The fluorocyclopropyl group is a well-known isostere for other functional groups and can be used to probe enzyme active sites or to confer conformational restraint, potentially leading to enhanced potency and selectivity in target compounds. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. This product should be handled by qualified professionals only. It features the GHS Signal Word "Danger" and the Hazard Statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate personal protective equipment and handling procedures in a well-ventilated location are essential .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1780215-96-4

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-(1-fluorocyclopropyl)benzoic acid

InChI

InChI=1S/C10H9FO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

XEJZLSUTHQTORD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C(=O)O)F

Purity

95

Origin of Product

United States

The Strategic Incorporation of Fluorine Atoms in Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. tandfonline.commdpi.com This is largely due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. mdpi.com

The high electronegativity of fluorine significantly influences the electron distribution within a molecule, which can, in turn, dictate its three-dimensional arrangement or conformation. rsc.orgnih.gov This is often attributed to stereoelectronic effects, which are interactions between electron orbitals. For instance, the "gauche effect" describes the tendency of fluorine to adopt a gauche (60° dihedral angle) conformation relative to an adjacent electronegative atom or group, a preference that can be harnessed to control molecular shape. nih.govacs.org These conformational constraints can be crucial for a molecule's ability to bind to a biological target. rsc.orgbeilstein-journals.org The introduction of fluorine can also lead to repulsion between the halogen's lone pairs and filled pi-orbitals, which can disfavor certain conformations. beilstein-journals.org

Fluorine's ability to alter a molecule's electronic properties also impacts how it interacts with its environment. tandfonline.com While the carbon-fluorine bond is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with groups like carbonyls (C=O). nih.govnih.gov These interactions, though modest in strength, can be crucial for the binding affinity of a ligand to a protein. nih.govacs.org Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and bioavailability. mdpi.com The strategic placement of fluorine can enhance a compound's lipophilicity, aiding its transport across biological membranes. mdpi.comresearchgate.net The unique electronic nature of fluorine also allows it to serve as a bioisostere, mimicking other atoms or functional groups to improve a molecule's properties. acs.org

The Cyclopropane Ring As a Bioisosteric and Constraining Moiety

The cyclopropane (B1198618) ring, a three-membered carbocycle, is another valuable tool in molecular design, often employed for its unique structural and electronic properties. nih.govwikipedia.org

Cyclopropane possesses significant ring strain, estimated to be around 27.5 kcal/mol, due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). utexas.edulibretexts.org This angle strain, combined with torsional strain from eclipsed hydrogen atoms, makes the C-C bonds in cyclopropane weaker and more reactive than those in acyclic alkanes. utexas.edulibretexts.org Despite having similar strain energy to cyclobutane, cyclopropanes exhibit markedly higher reactivity in ring-opening reactions, a phenomenon attributed to electronic delocalization effects that stabilize the transition state. nih.govresearchgate.net

The rigid nature of the cyclopropane ring makes it an excellent scaffold for introducing structural diversity and conformational constraint into molecules. nih.govnih.govnih.gov By locking a portion of a molecule's backbone into a specific orientation, cyclopropane rings can help to pre-organize a molecule for binding to a biological target. nih.gov This has led to their extensive use in medicinal chemistry as bioisosteres for other groups like gem-dimethyl groups, alkenes, and aromatic rings, often leading to improved pharmacological properties. nih.govacs.orgtandfonline.com The ability to stereoselectively synthesize substituted cyclopropanes further enhances their utility in creating diverse molecular libraries for drug discovery. nih.govresearchgate.net

Benzoic Acid Derivatives As Versatile Building Blocks in Organic Synthesis

Overview of Synthetic Utility in Lead Compound Generation

In the quest for new drugs, chemists often start with a "lead compound," a molecule that shows some desired biological activity but may need to be optimized for potency, selectivity, and metabolic stability. Fluorinated building blocks like 3-(1-fluorocyclopropyl)benzoic acid are highly valuable in this process. researchgate.net The presence of the fluorocyclopropyl group can introduce conformational rigidity, which can help in achieving a more defined interaction with a biological target.

The fluorocyclopropyl group is particularly interesting because it combines the structural rigidity of a cyclopropane (B1198618) ring with the electronic effects of fluorine. scientificupdate.com This can lead to improved drug-like properties, such as better penetration of the central nervous system. nih.gov Research has shown that the introduction of a fluorine atom at a key position in a molecule can enhance its selectivity for a specific biological target, which is crucial for minimizing off-target effects. nih.gov The use of this compound as a starting material allows for the systematic exploration of these effects in the development of new lead compounds.

Importance in Chemical Biology and Material Science Research

Beyond its role in medicinal chemistry, this compound and similar fluorinated compounds have potential applications in chemical biology and material science. In chemical biology, fluorinated molecules can be used as probes to study biological processes. The fluorine atom can serve as a useful label for techniques like nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the molecule's interactions within a biological system.

In material science, the incorporation of fluorine into organic molecules can lead to materials with unique properties. ontosight.ai For example, fluorinated polymers often exhibit high thermal stability and chemical resistance. While specific applications of this compound in material science are not yet widely documented, its structure suggests potential for use in the development of novel polymers or liquid crystals. The polarity introduced by the fluorine atom and the carboxylic acid group could influence the self-assembly and bulk properties of such materials. ontosight.ai

Strategies for the Construction of the 1-Fluorocyclopropyl Moiety.scholaris.caontosight.ainih.govacsgcipr.org

The introduction of a fluorine atom onto a cyclopropane ring presents a significant synthetic challenge. Researchers have developed several innovative approaches to create this structural motif, which is of growing interest in medicinal and agricultural chemistry. ontosight.ai These methods can be broadly categorized into those that form the cyclopropane ring and introduce the fluorine atom simultaneously, and those that add fluorine to a pre-existing cyclopropane precursor.

Carbene and Carbenoid Addition Reactions to Fluoroalkenes and Alkenes.scholaris.caontosight.aiacsgcipr.org

A primary strategy for synthesizing cyclopropanes involves the reaction of a carbene or a carbenoid with an alkene. fiveable.melibretexts.org Carbenes are highly reactive species with a neutral divalent carbon atom, which readily add across a double bond to form a cyclopropane ring in a stereospecific manner. fiveable.melibretexts.orgopenstax.org Carbenoids, which are metal-complexed reagents, exhibit similar reactivity to carbenes and are often used in these transformations. libretexts.orgopenstax.org

To construct a 1-fluorocyclopropyl group, this reaction can be adapted in two main ways: by reacting a fluorinated carbene with an alkene, or by reacting a non-fluorinated carbene with a fluoroalkene. acs.org The choice of method often depends on the availability of the starting materials and the desired substitution pattern on the final cyclopropane.

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate rhodium carbenoids. nih.gov These intermediates can then react with alkenes to form cyclopropanes. nih.govrsc.org For the synthesis of fluorinated cyclopropanes, this method can be applied to electron-deficient alkenes using substituted aryldiazoacetates or vinyldiazoacetates. nih.govrsc.org The use of chiral rhodium catalysts, such as those derived from adamantylglycine, can induce high levels of enantioselectivity in these reactions, which is crucial for the synthesis of specific stereoisomers of bioactive molecules. nih.govrsc.org

While this method is powerful, its application has been largely focused on electron-rich and electron-neutral alkenes. nih.gov The cyclopropanation of electron-deficient alkenes is more challenging due to the electrophilic nature of the metal-bound carbene. nih.gov However, recent advances have shown that rhodium catalysts can effectively catalyze the cyclopropanation of certain electron-deficient alkenes, including acrylates and acrylamides. nih.govrsc.org Computational studies suggest that the reaction is facilitated by a weak interaction between the carbenoid and the carbonyl group of the substrate. nih.govrsc.org

CatalystSubstrateProductEnantiomeric Excess (ee)
Rh₂(S-TCPTAD)₄Electron-deficient alkenesCyclopropanesUp to 98%

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation. nih.govrsc.org

The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, is a classic method for cyclopropanation. acsgcipr.orgopenstax.org This reaction can be adapted to synthesize chiral fluorocyclopropanes through the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. scholaris.ca By employing a chiral dioxaborolane ligand, high yields and excellent enantioselectivities can be achieved. scholaris.cacdnsciencepub.com

This method has been successfully applied to both (Z)- and (E)-fluoroalkenes, demonstrating its versatility. scholaris.ca However, the position of the fluorine atom on the alkene can influence the reactivity of the cyclopropanation process. scholaris.ca The reaction is sensitive to additives, with common coordinating solvents like DME, Et₂O, and THF found to decrease the reaction rate. scholaris.ca A key advantage of this approach is the ability to generate a variety of structurally diverse chiral fluorocyclopropanes, which are valuable building blocks in organic synthesis. scholaris.cacdnsciencepub.com Furthermore, stable and storable zinc carbenoid species have been developed, offering practical advantages for large-scale synthesis. organic-chemistry.orgnih.gov

LigandSubstrateYieldEnantiomeric Excess (ee)
Chiral Dioxaborolane2- and 3-fluoroallylic alcoholsHighExcellent

Table 2: Enantioselective Cyclopropanation using Zinc Carbenoids. scholaris.cacdnsciencepub.com

Nucleophilic Fluorination and Halogen Exchange Reactions.scholaris.caorganic-chemistry.org

Another important strategy for the synthesis of fluorinated organic molecules is through nucleophilic fluorination. ucla.edu This involves the introduction of a fluoride (B91410) ion to an electrophilic carbon center, displacing a leaving group. acsgcipr.org In the context of synthesizing 1-fluorocyclopropyl derivatives, this can be achieved by reacting a cyclopropane precursor bearing a suitable leaving group with a fluoride source.

Common nucleophilic fluorinating agents include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (TBAF). acsgcipr.org The choice of reagent and reaction conditions is critical, as the reactivity of fluoride can be influenced by factors such as the solvent, counter-ion, and the presence of water. ucla.eduacsgcipr.org For instance, anhydrous TBAF is a highly reactive fluorinating agent for primary alkyl halides, tosylates, and mesylates. acsgcipr.org

Halogen exchange (Halex) reactions are a specific type of nucleophilic substitution where a halide is replaced by fluoride. acsgcipr.org This approach is particularly useful for the fluorination of aromatic systems but can also be applied to aliphatic compounds. For the synthesis of 1-fluorocyclopropanes, a precursor such as 1-bromo-1-cyclopropyl derivative could potentially undergo a Halex reaction to yield the desired fluorinated product.

Gold-Catalyzed Divergent Cycloadditions for Fluorocyclopropane (B157604) Precursors.google.com

Gold catalysts have emerged as powerful tools in organic synthesis, known for their ability to activate alkynes and allenes towards nucleophilic attack. rsc.orgrsc.org In the context of constructing fluorinated cyclopropane precursors, gold(I) catalysts can promote cycloaddition reactions of 1,1-difluoroallenes with various partners. rsc.org

For example, the gold(I)-catalyzed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones leads to the formation of ring-difluorinated dihydro-2H-pyrans. rsc.org This reaction proceeds through a β-aurated, charge-localized difluoroallylic carbocation, which is stabilized by the two fluorine substituents. rsc.org While this specific example does not directly yield a cyclopropane, the resulting difluorinated cyclic structures can serve as versatile precursors for further transformations to access fluorocyclopropane derivatives. The carbene-like character of intermediates in gold-catalyzed cycloisomerizations can be trapped by alkenes to form cyclopropanes. rsc.org

Lithium Dialkylamide (LDA)-Mediated Cyclopropanation.google.com

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to deprotonate weakly acidic protons. nih.govrsc.org In the synthesis of cyclopropane derivatives, LDA can be employed to generate reactive intermediates that subsequently undergo cyclization. For instance, LDA can mediate the selective addition reaction of vinylidenecyclopropanes with aldehydes, ketones, and enones. nih.gov This method allows for the facile synthesis of various substituted cyclopropene (B1174273) and allenol derivatives. nih.gov While not a direct method for 1-fluorocyclopropanation, LDA-mediated reactions on appropriately functionalized substrates could provide a pathway to fluorinated cyclopropane precursors. For example, the reaction of a fluoroarene with an arylacetonitrile in the presence of LDA can lead to ortho-cyanated diarylmethanes through an aryne intermediate, showcasing LDA's utility in C-C bond formation involving fluorinated aromatics. rsc.org

Integration of the Benzoic Acid Scaffold

The formation of the bond between the 1-fluorocyclopropyl moiety and the benzene (B151609) ring of benzoic acid is a pivotal step in the synthesis of the target molecule. This is typically achieved through modern cross-coupling reactions or by building the cyclopropane ring onto a pre-existing benzoic acid derivative.

Cross-Coupling Reactions for Aryl-Cyclopropyl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for linking a fluorinated cyclopropyl (B3062369) group to an aromatic ring. These methods often start with a halogenated benzoic acid derivative, such as methyl 3-bromobenzoate, which can be coupled with a suitable organometallic 1-fluorocyclopropyl reagent.

A recently developed and direct method for introducing the 1-fluorocyclopropyl group involves the Stille cross-coupling reaction. This approach utilizes a novel, bench-stable tributyl(1-fluorocyclopropyl)stannane reagent. The reaction couples this organostannane with a range of aryl and alkenyl (pseudo)halides under palladium catalysis.

The synthesis of the key stannane (B1208499) reagent itself is a critical precursor step. It can be prepared from tributyl(1-fluorovinyl)stannane (B8541445) through a cyclopropanation reaction. Researchers have explored various conditions for this transformation, finding that using reagents like (iodomethyl)zinc iodide can yield the desired (1-fluorocyclopropyl)tin compound.

Once the tributyl(1-fluorocyclopropyl)stannane is in hand, it can be effectively coupled with aryl bromides. Studies have shown that using a palladium catalyst such as Pd(PPh₃)₄ in a solvent like THF is effective. The reaction demonstrates good functional group tolerance, successfully coupling with aryl bromides bearing ester, nitro, and acetyl groups, providing the corresponding 1-fluorocyclopropyl arenes in excellent yields.

Table 1: Stille Cross-Coupling of Tributyl(1-fluorocyclopropyl)stannane with Aryl Bromides

Aryl Bromide PartnerProductCatalystSolventYield (%)
Methyl 4-bromobenzoateMethyl 4-(1-fluorocyclopropyl)benzoatePd(PPh₃)₄THF91
1-Bromo-4-nitrobenzene1-(1-Fluorocyclopropyl)-4-nitrobenzenePd(PPh₃)₄THF98
4'-Bromoacetophenone1-(4-(1-Fluorocyclopropyl)phenyl)ethan-1-onePd(PPh₃)₄THF96

This table illustrates the versatility of the Stille coupling for this transformation, based on reported findings.

While the Stille coupling provides a direct route, other palladium-catalyzed reactions are foundational for forming aryl-cyclopropyl bonds and represent viable alternative strategies.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, typically involving an organoboron reagent and an organic halide. In the context of synthesizing the target molecule, this would involve the coupling of a 1-fluorocyclopropylboronic acid or its corresponding trifluoroborate salt with a 3-halobenzoic acid derivative. The Suzuki reaction is known for its mild reaction conditions and the low toxicity of its boron-based reagents. The development of highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, has expanded the scope of this reaction to include less reactive aryl chlorides.

The Negishi coupling offers another powerful alternative, utilizing organozinc reagents. This reaction is notable for its high reactivity and functional group tolerance. The synthesis of this compound via this method would entail reacting a 1-fluorocyclopropylzinc halide with a 3-halobenzoic acid derivative in the presence of a palladium or nickel catalyst. The Negishi reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it highly versatile.

Derivatization from Precursor Benzoic Acid Derivatives

The synthesis of this compound fundamentally relies on the use of an appropriately substituted benzoic acid starting material. A common and logical precursor for the cross-coupling strategies mentioned above is a 3-halobenzoic acid, most frequently 3-bromobenzoic acid or its ester derivative.

The preparation of 3-bromobenzoic acid can be achieved through the direct electrophilic bromination of benzoic acid. This reaction places the bromine atom at the meta position due to the deactivating, meta-directing effect of the carboxylic acid group. Another route involves the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate.

Once the 3-halobenzoic acid precursor is obtained, it is often protected, for instance as a methyl or ethyl ester, before the cross-coupling step. This protection prevents potential side reactions involving the acidic proton of the carboxylic acid. Following the successful palladium-catalyzed introduction of the 1-fluorocyclopropyl group onto the aromatic ring, a final hydrolysis step removes the ester protecting group to yield the desired this compound.

Stereoselective Synthesis of 1-Fluor

Diastereoselective Cyclopropanation and Functionalization

Diastereoselective cyclopropanation is a critical strategy for controlling the three-dimensional arrangement of atoms when constructing complex molecules containing multiple stereocenters. In the context of synthesizing precursors to this compound or related structures, achieving high diastereoselectivity is paramount.

One of the classic and effective methods for achieving diastereoselectivity is through substrate-directed reactions. The Simmons-Smith cyclopropanation, for instance, can be directed by a nearby functional group, such as a hydroxyl group on a chiral allylic alcohol. unl.pt This directing effect forces the cyclopropanation agent to add to one face of the double bond, resulting in a single diastereomer. unl.pt This principle has been demonstrated in the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives, which furnish densely substituted stereodefined bicyclopropanes as a single diastereomer. nih.gov The rigidity of the existing cyclopropyl group in the substrate helps direct the formation of the new ring. nih.gov

More recently, biocatalysis has emerged as a powerful tool for highly stereoselective transformations. Engineered enzymes, particularly those based on myoglobin (B1173299) (Mb), have been developed to catalyze the cyclopropanation of various olefins with exceptional selectivity. nih.govresearchgate.net Through rational design and mutagenesis, myoglobin variants have been created that catalyze the cyclopropanation of aryl-substituted olefins with excellent diastereo- and enantioselectivity (98–99.9%). nih.gov These biocatalysts operate via a heme-bound carbene species. nih.gov

Crucially, this biocatalytic strategy has been successfully extended to the synthesis of fluorinated cyclopropanes. An engineered myoglobin variant, Mb(H64V,V68G,L69V), was found to catalyze the intermolecular cyclopropanation of gem-difluoro-olefins, a previously challenging transformation, with high yield and stereoselectivity. utdallas.edu

Table 1: Effect of Engineered Myoglobin (Mb) Variants on the Cyclopropanation of Styrene

Catalyst VariantYield (%)Diastereomeric Excess (E:Z)Enantiomeric Excess (1S,2S)Total Turnovers
Wild Type Mb1586:1425%180
Mb(H64V)71>99:198%7,700
Mb(H64V, V68A)92>99:1>99%14,500

Data sourced from research on engineered myoglobin-based catalysts. nih.gov

This demonstrates that by selecting or engineering the appropriate catalyst, a high degree of control can be exerted over the stereochemical outcome of the cyclopropanation reaction, which is essential for producing specific isomers of functionalized fluorocyclopropanes.

Optimization of Reaction Conditions and Process Development

The successful synthesis of a target compound, particularly for scalable applications, depends heavily on the optimization of reaction conditions and the development of an efficient process. Key parameters include solvent choice, temperature, catalyst system, and reactor technology.

Solvent selection is critical as it can profoundly influence reaction rates, yields, and even the reaction mechanism by stabilizing or destabilizing reactants and transition states. nih.gov In cyclopropanation reactions, the choice of solvent must be carefully considered. For example, in an enantioselective cyclopropanation to form fluorocyclopropanes using a zinc carbenoid, common chelating solvents known to stabilize such reagents were found to be detrimental. scholaris.ca

Table 2: Influence of Solvent on the Conversion Rate of a Fluoroallylic Alcohol to a Fluorocyclopropane

EntrySolvent Additive (equiv.)Conversion (%)
1DME (1.1)Low
2Et₂O (2.2)66
3THF (2.2)24
4None100

Data adapted from studies on the enantioselective synthesis of fluorocyclopropanes. scholaris.ca

As shown in the table, the reaction proceeded to completion only when no complexing solvent was added, highlighting that solvent effects can be counterintuitive and must be determined empirically for a specific system. scholaris.ca The emergence of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also provided new options, as they can have a remarkable beneficial effect on reactivity and selectivity in various catalytic reactions. rsc.org

Temperature control is another vital parameter. It must be optimized to ensure the reaction proceeds at a reasonable rate without causing degradation of the reactants, products, or catalyst. Lower temperatures often lead to higher selectivity but slower reactions, requiring a careful balance to be struck for process efficiency.

The catalyst is the cornerstone of modern synthetic reactions, and its selection is a primary focus of process development. For cyclopropanation, catalysts range from transition metals (e.g., copper and rhodium) to organocatalysts and biocatalysts. unl.ptchemistryviews.orgacs.org Copper-based catalysts are often effective for producing the trans isomer in reactions involving diazoesters. unl.pt

Biocatalysis, using engineered enzymes, offers unparalleled selectivity. The development of myoglobin-based catalysts for cyclopropanation provides a clear example of how catalyst selection through protein engineering can dramatically improve performance. nih.gov By making specific mutations to the protein's active site, variants were created that significantly outperformed the wild-type enzyme in both yield and stereoselectivity. nih.govacs.org

Table 3: Optimization of a Biocatalytic Cyclopropanation of a gem-Difluoro-olefin

Catalyst VariantYield (%)Diastereomeric Ratio (d.r.)
Mb(H64V)14>99:1
Mb(H64V, V68G)25>99:1
Mb(H64V, V68G, L69V)86>99:1

Data adapted from research on the biocatalytic synthesis of fluorinated cyclopropanes. utdallas.edu

Catalyst loading is another key variable. While higher loading can increase reaction rates, it also increases costs. The goal is to find the minimum catalyst loading that provides an acceptable reaction rate and yield. Highly active catalysts, such as the engineered myoglobins with total turnover numbers (TTNs) reaching up to 46,800, are particularly desirable for scalable synthesis as they can be used at very low loadings. nih.gov

For the scalable synthesis of fine chemicals and pharmaceutical intermediates, continuous flow chemistry is increasingly replacing traditional batch processing. rsc.org Flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher productivity and automation. rsc.orgmdpi.com

The synthesis of cyclopropane derivatives is well-suited to flow chemistry. rsc.orgresearchgate.net Researchers have developed continuous-flow processes using packed-bed reactors filled with an immobilized catalyst. chemistryviews.orgmdpi.com For example, a straightforward synthesis of cyclopropyl ketones was achieved using a reusable Amberlyst resin as the catalyst in a packed-bed flow reactor, allowing for multigram, scalable synthesis. mdpi.com Another system used a polystyrene-immobilized organocatalyst for an enantioselective cyclopropanation, with the catalytic resin retaining its activity for over 48 hours of continuous operation. chemistryviews.org

A significant advantage of flow technology is the drastic reduction in reaction time. A two-step telescoped synthesis of cyclopropane aminoketones was achieved in just 30 minutes of total residence time in a flow reactor, compared to 48-72 hours required for the equivalent batch reaction, all while eliminating the need for intermediate purification steps. rsc.org This demonstrates the transformative potential of continuous flow reactor design in the process development for molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the connectivity and chemical environment of each atom. For This compound , a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive structural profile.

Proton (¹H) NMR Spectroscopy for Cyclopropane and Aromatic Protons

In ¹H NMR spectroscopy of This compound , distinct signals are expected for the protons on the cyclopropyl and aromatic rings. The protons on the three-membered cyclopropyl ring are diastereotopic due to the presence of the fluorine atom and the connection to the chiral center. This would likely result in complex multiplets in the aliphatic region of the spectrum. The four protons on the benzene ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern. Specifically, one would expect a singlet-like signal for the proton at the 2-position, a doublet for the proton at the 6-position, a triplet for the proton at the 5-position, and a doublet of doublets for the proton at the 4-position, all influenced by their proximity to the carboxylic acid and fluorocyclopropyl groups.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of This compound . Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would feature signals for the carboxyl carbon, the six aromatic carbons, and the carbons of the cyclopropyl ring. The carbon atom bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of both the carboxylic acid and the fluorocyclopropyl substituents.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In the case of This compound , the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and the adjacent cyclopropyl protons would be observable, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the cyclopropyl ring and the aromatic ring, as well as the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of This compound . This allows for the determination of its elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. Predicted HRMS data for various adducts of the target molecule can be found in public databases. uni.lu

AdductPredicted m/z
[M+H]⁺181.06593
[M+Na]⁺203.04787
[M-H]⁻179.05137
[M+NH₄]⁺198.09247
[M+K]⁺219.02181

Table 1: Predicted m/z values for various adducts of this compound. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]•+), which then undergoes a series of fragmentation events to yield smaller, characteristic ions.

The fragmentation of aromatic carboxylic acids like benzoic acid is well-documented and provides a basis for predicting the behavior of its derivatives. docbrown.infolibretexts.org The primary fragmentation pathways for benzoic acid itself include the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([M-17]⁺), and the loss of the entire carboxyl group (•COOH) to form the phenyl cation ([M-45]⁺). docbrown.infolibretexts.org The benzoyl cation, often the base peak, can further lose a molecule of carbon monoxide (CO) to also yield the phenyl cation. docbrown.info

For this compound, a similar pattern is anticipated. The molecular ion peak would confirm the compound's molecular weight. Key fragmentation pathways would likely include:

Loss of •OH: leading to the formation of the 3-(1-fluorocyclopropyl)benzoyl cation.

Loss of •COOH: resulting in a 1-fluorocyclopropyl-substituted phenyl cation.

Decarbonylation: The subsequent loss of CO from the benzoyl cation derivative.

The presence of the fluorocyclopropyl group may also introduce unique fragmentation pathways, such as cleavage of the cyclopropyl ring or loss of a fluorine atom, which would provide further structural confirmation. Analysis of substituted benzoic acids has shown that the nature and position of the substituent influence the relative intensities of these fragment ions. nist.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted Fragmentation Pathway
Molecular Ion[C₁₀H₉FO₂]⁺
Loss of Hydroxyl Radical[M - •OH]⁺
Benzoyl Cation Derivative[M - •OH]⁺
Phenyl Cation Derivative[M - •COOH]⁺ or [[M - •OH] - CO]⁺
Loss of Carboxyl Radical[M - •COOH]⁺

This table is based on established fragmentation patterns for benzoic acid and its derivatives. docbrown.infolibretexts.orgfu-berlin.de

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of aromatic carboxylic acids. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. tandfonline.comnih.gov In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-modified silica, is used with a polar mobile phase.

For the analysis of this compound, a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water is common. helixchrom.com To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is typically acidified with a small amount of an acid like trifluoroacetic acid (TFA). nih.gov Detection is most often accomplished using a UV detector, as the benzene ring possesses a strong chromophore. tandfonline.com

Table 2: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

ParameterTypical ConditionPurpose
Column C18 (Reversed-Phase)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water (with 0.1% TFA)Elutes the compound from the column.
Elution Mode Gradient or IsocraticControls the elution strength of the mobile phase.
Flow Rate 0.5 - 1.5 mL/minDictates the speed of the analysis.
Detection UV Spectroscopy (e.g., at 254 nm)Quantifies the compound as it elutes.
Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

This table summarizes common conditions used for the HPLC analysis of aromatic carboxylic acids. tandfonline.comnih.govhelixchrom.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. merckmillipore.comlibretexts.org When synthesizing this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. researchgate.net

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). merckmillipore.comresearchgate.net Alongside the reaction mixture, spots of the starting materials are also applied as references. A "co-spot," containing both the reaction mixture and the starting material, is often used to help differentiate between spots that are very close together. libretexts.org

The plate is then developed in a chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. youtube.com The components of the mixture travel up the plate at different rates depending on their polarity; less polar compounds travel further up the plate. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot, corresponding to the product, has appeared. Visualization is typically achieved under UV light, as aromatic compounds are UV-active. merckmillipore.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netdocbrown.info

The key functional groups and their expected absorption regions are:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. docbrown.info

Aromatic C-H Stretch: Absorption peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are due to the C-H stretching vibrations of the benzene ring.

Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropane ring also show stretching vibrations in a similar region, often around 3090-3000 cm⁻¹. acs.orgdocbrown.info

Carbonyl C=O Stretch: A very strong and sharp absorption is expected between 1710 and 1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. docbrown.info

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Carboxylic Acid C-O Stretch: A strong band for the C-O single bond stretch is typically found between 1320 and 1210 cm⁻¹. docbrown.info

Carbon-Fluorine C-F Stretch: A strong absorption band for the C-F stretch is expected in the range of 1360-1000 cm⁻¹. For monofluorinated compounds, this often appears between 1110 and 1000 cm⁻¹. wikipedia.orgresearchgate.net

O-H Bend: A broad band for the out-of-plane bend of the carboxylic acid O-H group can appear around 920 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupBond VibrationPredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium
Cyclopropyl RingC-H Stretch3090 - 3000Medium
CarbonylC=O Stretch1710 - 1680Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Carboxylic AcidC-O Stretch1320 - 1210Strong
FluoroalkaneC-F Stretch1110 - 1000Strong
Carboxylic AcidO-H Bend~920Medium, Broad

This table is a compilation of expected vibrational frequencies based on data for benzoic acid and compounds containing the relevant functional groups. docbrown.infoacs.orgwikipedia.orgchegg.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iucr.org For this compound, a single-crystal X-ray diffraction experiment would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles.

Studies on benzoic acid and its derivatives, including various fluorobenzoic acids, have shown that they typically form centrosymmetric dimers in the solid state. rsc.orgiaea.orgresearchgate.net In these dimers, two molecules are held together by a pair of strong hydrogen bonds between their carboxyl groups. researchgate.net It is highly probable that this compound would adopt a similar dimeric structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(1-fluorocyclopropyl)benzoic acid, such studies would provide valuable insights into its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Conformation

No dedicated Density Functional Theory (DFT) studies on this compound have been identified in the public domain. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. A theoretical investigation using DFT could determine key properties such as:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are crucial for predicting reactivity.

Conformational Analysis: Identifying the different stable conformations (rotamers) of the molecule, arising from the rotation around the C-C bond connecting the cyclopropyl (B3062369) and phenyl rings, and their relative energies.

A hypothetical data table for optimized geometrical parameters from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) would look like this:

ParameterBond/AngleCalculated Value
Bond Length C1-C2 (cyclopropyl)Data not available
C-F (cyclopropyl)Data not available
C(aromatic)-C(carboxyl)Data not available
Bond Angle F-C1-C2 (cyclopropyl)Data not available
C(aromatic)-C(aromatic)-C(carboxyl)Data not available
Dihedral Angle F-C1-C(aromatic)-C(aromatic)Data not available
This table is for illustrative purposes only, as no published data exists.

Vibrational Frequency Analysis for Spectroscopic Predictions

No studies on the vibrational frequency analysis of this compound were found. This type of analysis, typically performed alongside DFT calculations, computes the vibrational modes of the molecule. The results are instrumental for:

Interpreting Experimental Spectra: Assigning the absorption bands in experimental infrared (IR) and Raman spectra to specific molecular vibrations.

Confirming Stable Structures: Ensuring that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

A predicted vibrational spectrum would show characteristic frequencies for the C=O stretch of the carboxylic acid, the C-F stretch of the fluorocyclopropyl group, and various aromatic C-H and C-C vibrations.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Ligand Dynamics and Flexibility

There are no published MD simulation studies that characterize the dynamics and flexibility of this compound. Such simulations would be valuable for understanding how the molecule behaves in solution, including the conformational freedom of the cyclopropyl and benzoic acid moieties.

Protein-Ligand Binding Interactions (if applicable for derivatives)

While the fluorocyclopropyl group is a recognized motif in medicinal chemistry, no specific studies detailing the protein-ligand binding interactions of this compound or its immediate derivatives through MD simulations were identified. If this compound were a ligand for a biological target, MD simulations would be crucial for:

Predicting Binding Modes: Understanding how the ligand fits into the active site of a protein.

Estimating Binding Affinity: Calculating the free energy of binding, which is a predictor of potency.

Assessing Stability: Determining the stability of the protein-ligand complex over time.

Mechanistic Studies of Reactions Involving this compound

No computational mechanistic studies on reactions involving this compound were found. Theoretical studies could be employed to investigate the reaction pathways, transition states, and activation energies for various chemical transformations, such as the synthesis of this compound or its further derivatization.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the rational design of new analogues with potentially enhanced activity. Such studies are crucial in medicinal chemistry for optimizing lead compounds and predicting the activity of novel molecules, thereby saving time and resources.

A hypothetical QSAR study on a series of this compound derivatives would commence with the synthesis and biological evaluation of a set of analogues. In this theoretical scenario, let's assume the derivatives are designed to inhibit a specific enzyme, and their inhibitory activity is determined in terms of IC₅₀ values. These values are then converted to a logarithmic scale (pIC₅₀) to be used as the dependent variable in the QSAR model.

The next step involves the calculation of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D, 2D, or 3D. Examples include:

Physicochemical properties: such as lipophilicity (logP), molar refractivity, and pKa.

Topological descriptors: which describe the connectivity of atoms in a molecule.

Quantum chemical descriptors: such as electrostatic potential and frontier molecular orbital energies (HOMO and LUMO).

Once a diverse set of descriptors is calculated, a mathematical model is generated to correlate these descriptors with the biological activity (pIC₅₀). Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Random Forest or Support Vector Machines could be employed to develop the QSAR equation. preprints.org

For instance, a hypothetical QSAR model for a series of amide derivatives of this compound might yield an equation like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Topological_Descriptor) + ...

Where β coefficients represent the contribution of each descriptor to the biological activity.

To ensure the robustness and predictive power of the QSAR model, it must be rigorously validated. This is typically achieved by dividing the initial set of compounds into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not included in the model generation. nih.gov

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied. nih.gov These methods align the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps provide a visual representation of regions where modifications to the molecular structure are likely to increase or decrease biological activity, offering valuable insights for the design of more potent derivatives. nih.gov

The table below illustrates a hypothetical dataset for a QSAR study on derivatives of this compound, where different substituents (R) are added to the core structure.

DerivativeR-GroupExperimental pIC₅₀Predicted pIC₅₀
1-H5.25.1
2-CH₃5.55.6
3-Cl5.85.7
4-OCH₃5.45.3
5-NH₂6.16.0
6-CF₃5.95.9
7-Phenyl6.56.4

This interactive table demonstrates the core principle of a QSAR study: the correlation between structural modifications (R-Group) and biological activity (pIC₅₀), and the predictive capacity of the resulting model. The insights gained from such a QSAR model would be instrumental in guiding the synthesis of new derivatives of this compound with optimized biological activity for a specific therapeutic target.

Derivatization and Functionalization Strategies for Academic Research Applications

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

Esterification and Amide Bond Formation for Analog Libraries

The synthesis of ester and amide derivatives is a fundamental strategy for creating analog libraries for structure-activity relationship (SAR) studies.

Esterification: The direct esterification of benzoic acid derivatives with various alcohols can be achieved under different conditions. researchgate.netcolab.ws For instance, microwave-assisted esterification has been shown to be an efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netcolab.wsusm.my The use of a continuous flow microwave reactor allows for precise control over reaction parameters like temperature. researchgate.netcolab.ws For fluorinated aromatic carboxylic acids, heterogeneous catalysts such as UiO-66-NH2 have been employed for esterification with methanol, providing good catalytic performance for various isomers. rsc.org This method has proven to be faster than traditional derivatizing agents like the BF3·MeOH complex. rsc.org

Amide Bond Formation: The formation of amide bonds is a cornerstone of medicinal chemistry, as the amide functional group is a key pharmacophore in many bioactive molecules. nih.govnih.gov Traditional methods often require stoichiometric amounts of coupling reagents, which can be toxic and generate significant waste. nih.govrsc.org More recent, greener approaches focus on the direct formation of amide bonds from carboxylic acids and amines without the need for traditional coupling reagents. rsc.org One such method involves the in-situ formation of a thioester intermediate, which then reacts with an amine to form the desired amide. rsc.org Enzymes, such as amide bond synthetases (ABS), also offer a highly enantioselective and environmentally friendly route to amide bond formation. nih.gov For instance, an ABS from Streptoalloteichus hindustanus has demonstrated broad substrate specificity, coupling various carboxylic acids and amines. nih.gov

Table 1: Comparison of Esterification and Amide Bond Formation Methods

Method Reagents/Catalysts Key Advantages Relevant Findings
Microwave-Assisted Esterification Alcohols, Acid Catalyst (e.g., H2SO4, PTSA) Increased reaction rates, higher yields, better selectivity. researchgate.netcolab.wsusm.my Optimized conditions at 130°C for 15 minutes have been reported for substituted benzoic acids. usm.my
Heterogeneous Catalysis (Esterification) Methanol, UiO-66-NH2 Reduced reaction time, good catalytic performance for fluorinated acids. rsc.org Achieved a 58% reduction in time compared to the BF3·MeOH complex. rsc.org
Enzymatic Amide Bond Formation Amines, Amide Bond Synthetase (ABS) High enantioselectivity, environmentally friendly. nih.gov ShABS enzyme shows broad substrate specificity for various acids and amines. nih.gov
Thioester-Mediated Amide Formation Amines, Dithiocarbamate Avoids traditional coupling reagents, one-pot process. rsc.org A green and safe method inspired by natural processes. rsc.org

Formation of Carboxylic Acid Hydrazides and Related Derivatives

Carboxylic acid hydrazides are versatile intermediates in organic synthesis and are known to be precursors for various heterocyclic compounds with pharmacological activity, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov They are typically synthesized from the corresponding carboxylic acid, often via an acid chloride intermediate, which is then reacted with hydrazine. nih.gov These hydrazide derivatives themselves can exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov The functional group consists of two nitrogen atoms connected by a single bond, with at least one acyl substituent. nih.govfishersci.com

Charge-Switch Derivatization for Enhanced Analytical Detection

For sensitive analysis by techniques like reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS), chemical derivatization can significantly improve ionization efficiency and detection limits. nih.govresearchgate.net A novel "charge-switch" derivatization method has been developed where a derivatizing agent, such as 3-(chlorosulfonyl)benzoic acid, introduces a negative charge to analytes that are typically detected in the positive ion mode. nih.govresearchgate.net This charge-switch leads to greater stability of the analyte in the ion source and higher ionization efficiency. nih.govresearchgate.net This strategy has been successfully applied to the analysis of various lipids in human plasma, substantially improving sensitivity and detection capabilities. nih.govresearchgate.net

Functionalization of the Aromatic Ring System

The aromatic ring of 3-(1-fluorocyclopropyl)benzoic acid provides another avenue for structural modification, enabling the introduction of various substituents to modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution (EAS) for Diverse Substituents

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. uci.edu The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. uci.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edu The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. For this compound, the carboxylic acid group is a meta-director and a deactivator, while the 1-fluorocyclopropyl group's directing effect would need to be considered. The strain in bridged ring systems can also influence the reactivity of different positions on the aromatic ring. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the extension of conjugated systems. These reactions have widespread applications in the synthesis of pharmaceuticals and complex organic molecules. dntb.gov.ua

For benzoic acid derivatives, transition metal-catalyzed C-H functionalization has emerged as a step-economical approach. researchgate.net While ortho-C-H functionalizations have been extensively studied, methods for meta-C-H functionalization are also being developed. researchgate.net These reactions can introduce a variety of groups, including alkyl and aryl moieties, expanding the chemical space accessible from the starting benzoic acid. Furthermore, gem-difluorinated cyclopropanes, structurally related to the 1-fluorocyclopropyl group, have been shown to participate in transition metal-catalyzed cross-coupling reactions, serving as unique fluorinated allylic synthons for the synthesis of monofluoroalkenes. dntb.gov.ua This suggests that the fluorocyclopropyl group itself could potentially be involved in novel catalytic transformations. rsc.org

Table 2: Overview of Aromatic Ring Functionalization Strategies

Reaction Type Key Features Potential Applications
Electrophilic Aromatic Substitution (EAS) Introduction of nitro, halogen, sulfonyl, and acyl groups. uci.edu Modulation of electronic properties and providing handles for further functionalization.
Transition Metal-Catalyzed C-H Functionalization Site-selective introduction of alkyl or aryl groups. researchgate.net Building molecular complexity and extending conjugated systems.
Cross-Coupling with Fluorocyclopropyl Group Potential for novel transformations using the strained ring. dntb.gov.ua Synthesis of unique fluorinated molecules. dntb.gov.ua

Post-Functionalization of the 1-Fluorocyclopropyl Group

The development of methods for the direct introduction of the 1-fluorocyclopropyl group onto aromatic systems has opened new avenues for creating novel molecular architectures. A notable advancement in this area is the use of Stille cross-coupling reactions to forge a bond between an aryl (or alkenyl) halide and a (1-fluorocyclopropyl)stannane reagent. This method has proven effective for a variety of substrates, including those with ester, nitro, and acetyl functional groups, affording the corresponding 1-aryl-1-fluorocyclopropanes in excellent yields. researchgate.net

A key advantage of this approach is the demonstrated stability of the 1-fluorocyclopropyl moiety under various reaction conditions, which permits subsequent chemical transformations on other parts of the molecule. This "post-functionalization" is critical for building molecular complexity and accessing a diverse range of derivatives for academic study.

Research has demonstrated the successful derivatization of these newly formed 1-aryl-1-fluorocyclopropane compounds. For instance, an ester group on the aromatic ring can be readily reduced to a primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). Furthermore, the same ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, with lithium hydroxide. This carboxylic acid can then undergo standard amide coupling reactions, such as with N-Boc protected amines in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form amides. These transformations highlight the robustness of the 1-fluorocyclopropyl group and the synthetic utility of the cross-coupling products as platforms for further derivatization.

Synthesis of Amino Acid Analogues Incorporating the Fluorocyclopropyl Moiety

The incorporation of conformationally constrained and fluorinated non-natural amino acids into peptides is a powerful strategy for modulating their structure and biological activity. The fluorocyclopropyl group, in this context, serves as a unique building block for creating novel amino acid analogues.

Proline plays a critical role in peptide structure, and its modification has been a subject of intense research. The synthesis of a fluorocyclopropane-containing proline analogue has been successfully achieved, providing a valuable new tool for peptide chemists. nih.govnih.govacs.org

The synthetic strategy involved an initial intermolecular cyclopropanation reaction. nih.gov Although several approaches were considered, a successful route involved the catalytic asymmetric cyclopropanation to generate an enantioenriched intermediate. nih.gov This was followed by a resolution of the racemic mixture using preparative supercritical fluid chromatography (SFC) on a chiral stationary phase. nih.gov

The synthesis was completed through a homologation of the resulting lactam via reductive cyanation, which yielded an amino-nitrile with good diastereoselectivity. nih.gov The final steps involved the hydrolysis of the nitrile group under acidic conditions and subsequent deprotection of the amine to afford the desired free fluorocyclopropane-containing proline analogue. nih.gov This novel amino acid was then successfully incorporated into a tripeptide to study its conformational effects. nih.govacs.org

Amino acid analogues where the carboxylic acid is replaced by a phosphonic acid have garnered significant attention due to their potential as enzyme inhibitors and their unique biological properties. nih.govmdpi.com These phosphonic acid derivatives are stable mimics of the tetrahedral transition state of peptide bond hydrolysis. nih.gov The synthesis of α-aminocyclopropylphosphonic acids has been reported, typically involving the reduction of a nitrocyclopropylphosphonate precursor. researchgate.net

While the synthesis of fluorinated α-aminophosphonic acid derivatives is an active area of research, and methods for preparing fluorinated NH-iminophosphonates as precursors have been developed, the synthesis of an amino carboxylic-phosphonic acid derivative that specifically incorporates a 1-fluorocyclopropyl moiety is not extensively documented in the reviewed scientific literature. bioorganica.com.ua The general strategies for synthesizing aminophosphonic acids, such as the addition of nucleophiles to imines or the functionalization of α-hydrogens of phosphonates, could potentially be adapted for this purpose. mdpi.com However, specific examples detailing the successful synthesis of a compound combining the 1-fluorocyclopropyl group with an amino phosphonic acid structure remain a prospective area for future research.

Applications As a Research Building Block and Chemical Probe

Contributions to Agrochemical Research

The benzoic acid scaffold is a well-established pharmacophore in the development of agrochemicals. The introduction of a fluorocyclopropyl group can significantly modify the biological activity, metabolic stability, and physicochemical properties of the parent molecule, making 3-(1-fluorocyclopropyl)benzoic acid a compound of interest for creating new agricultural products.

Research into benzoic acid derivatives has shown their potential to influence plant physiology. For instance, studies on compounds like 3-cyanobenzoic acid, an analog of this compound, have demonstrated phytotoxic effects on C4 plants such as maize. These effects include significant reductions in root and foliar growth, along with disruption of photosynthetic and carboxylative processes mdpi.com. The primary mechanism appears to be root damage, which limits the availability of CO2 for essential enzymes like RuBisCo and PEPCase mdpi.com.

Monosubstituted benzoic acids can also interfere with hormonal balances in plants, potentially inhibiting ethylene synthesis at high concentrations or stimulating the degradation of auxin mdpi.com. Given that the benzoic acid core is a key feature in auxin-mimicking herbicides, the unique structural and electronic contributions of the 1-fluorocyclopropyl substituent make this compound a compelling candidate for investigation in the development of novel plant growth regulators and herbicides.

Benzoic acid and its derivatives have long been recognized for their antifungal and antimicrobial properties researchgate.netherts.ac.uk. They are known to be effective against a range of plant pathogenic fungi researchgate.netnih.gov. For example, benzoic acid has shown dose-dependent fungistatic activity against Alternaria solani, the fungus responsible for early blight in tomatoes nih.gov. The proposed mechanism for many benzoic acid derivatives involves the inhibition of fungal-specific enzymes, such as CYP53 researchgate.netnih.gov.

The fungicidal potential of the benzoic acid scaffold is well-documented against various fungi, as detailed in the table below. The incorporation of the fluorocyclopropyl group into this scaffold could enhance efficacy, alter the spectrum of activity, or improve metabolic stability, presenting a promising avenue for the development of new fungicides.

Table 1: Documented Fungistatic Activity of Benzoic Acid Against Various Fungi

Fungal Species Reference
Magnaporthe oryzae researchgate.net
P. infestans researchgate.net
Puccinia recondita researchgate.net
C. albicans researchgate.net
Eutypa lata researchgate.net
Cochliobolus lunatus researchgate.net
Aspergillus niger researchgate.net
Pleurotus ostreatus researchgate.net

Advanced Materials and Polymer Science Research

The rigid structure of the benzene (B151609) ring combined with the unique properties of the fluorocyclopropyl group makes this compound a valuable component in the synthesis of advanced materials.

Benzoic acid and its derivatives are utilized in polymer science for creating functional materials. They can be incorporated into polymer chains to introduce specific properties. For example, benzoic acid can be included as a guest molecule within the crystalline phases of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) mdpi.com. This method of creating co-crystalline phases allows for the precise placement of active molecules within a polymer matrix, preventing aggregation and potentially enabling controlled release or other functionalities mdpi.com. The structure of this compound, with its carboxylic acid group for potential polymerization or host-guest interactions, makes it a candidate for developing new functional polymers with tailored properties.

The introduction of fluorine atoms and cyclopropane (B1198618) rings are established strategies in the design of liquid crystal (LC) materials beilstein-journals.orgnih.gov. Fluorine is highly electronegative and forms stable, polar bonds with carbon, which can be used to control the dielectric anisotropy of a molecule—a key property for display technologies nih.gov. The low polarizability of the C-F bond can also lead to lower viscosities, which is desirable for device lifetime beilstein-journals.orgnih.gov.

The cyclopropane motif introduces conformational rigidity. When combined with fluorine, as in a fluorocyclopropyl group, it can be used to fine-tune the orientation of molecular dipoles nih.gov. Research on liquid crystals containing selectively fluorinated cyclopropanes has shown that these motifs can be used to generate materials with either positive or negative dielectric anisotropy, depending on their specific geometry and placement within the molecule beilstein-journals.orgnih.gov. Benzoic acid derivatives are also known to form liquid crystalline structures through hydrogen-bonding interactions nih.gov. The combination of a benzoic acid core, which promotes mesophase formation, with a fluorocyclopropyl group for tuning dielectric properties makes this compound a promising building block for novel liquid crystal materials.

Table 2: Properties of Example Liquid Crystals Containing Fluorinated Cyclopropane Motifs

Compound Structure Dielectric Anisotropy (Δε) Phase Behavior Reference
Difluorocyclopropane derivative 8 Low negative Smectic beilstein-journals.org
Trifluorocyclopropane derivative 9 Low negative Smectic beilstein-journals.org

Chemical Biology Tools and Probes

In chemical biology, small molecules are essential tools for probing and understanding complex biological mechanisms nih.gov. These "chemical probes" can be designed to interact with specific proteins or pathways, allowing researchers to study their function in a controlled manner.

Development of Biomedical Probes and Markers

Currently, there is no publicly available scientific literature detailing the specific use of this compound in the development of biomedical probes or markers.

While fluorinated and cyclopropyl-containing molecules, as well as benzoic acid derivatives, are individually of interest in the design of chemical probes for biological research, including for applications such as positron emission tomography (PET) imaging, specific research findings on the application of this compound for these purposes have not been reported in the accessible literature. The unique combination of the fluorocyclopropyl group and the benzoic acid moiety may offer potential for future development in this area, but as of now, no data is available to be presented.

Future Research Directions and Unaddressed Challenges

Sustainable and Green Chemistry Approaches for Synthesis

The current synthetic routes to 3-(1-fluorocyclopropyl)benzoic acid often rely on traditional methods that may involve hazardous reagents and generate significant waste. A paramount challenge is the development of sustainable and green synthetic protocols, aligning with the principles of green chemistry. mdpi.com This involves a focus on atom economy, the use of renewable feedstocks, and the reduction of environmental impact. acs.orgwiley-vch.de A critical review of the lifecycle of benzoic acid and its derivatives highlights the importance of sustainability, from manufacturing to disposal, to mitigate environmental footprints. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

A key area for advancement lies in the creation of novel catalysts that can improve the efficiency and stereoselectivity of the fluorocyclopropanation step. While methods for asymmetric cyclopropanation have seen progress, opportunities for innovation remain. wiley-vch.de

Future research should focus on:

Biocatalysis : Engineered enzymes, such as myoglobin-based catalysts, have shown promise in the stereoselective synthesis of fluorinated cyclopropanes. researchgate.net Adapting these biocatalytic systems for the synthesis of precursors to this compound could offer a highly efficient and environmentally friendly alternative to traditional chemocatalysts.

Transition-Metal Catalysis : Designing new chiral ligands for transition metals like copper, rhodium, and gold is a crucial avenue. nih.govresearchgate.netrsc.orgacs.org The development of catalysts based on functionalized pyridine-containing macrocyclic ligands, for example, has shown potential in asymmetric cyclopropanation. nih.govrsc.org Similarly, gold nanoparticle catalysts supported on materials like ceria have demonstrated unique reactivity in dehydrogenation, a concept that could be explored for novel synthetic routes. acs.org The challenge is to design catalysts that are not only highly selective for the desired fluorocyclopropyl diastereomer but are also reusable and operate under mild conditions.

Novel Reagents and Environmentally Benign Solvents

The principles of green chemistry call for the replacement of hazardous substances with safer alternatives. mdpi.com Research into novel reagents and solvent systems is critical for the sustainable synthesis of this compound.

Key future directions include:

Benign Solvents : There is a strong need to move away from conventional organic solvents. thieme.de Water, being non-toxic and readily available, is an ideal medium. acs.org Recent studies have demonstrated successful syntheses of complex fluorinated molecules, such as 3-difluoroalkyl phthalides, in aqueous media without organic solvents, a strategy that could be adapted for this compound. acs.org Other green solvents to be explored include bio-based options like ethanol (B145695) and ethyl acetate, as well as deep eutectic solvents, which can act as both the catalyst and the reaction medium. researchgate.netrsc.orgnih.gov

Novel Fluorinating Reagents : The development and application of new reagents for fluorination and cyclopropanation are essential. Hypervalent fluoroiodane reagents have been used for efficient fluorocyclisation, presenting a potential alternative to traditional methods. nih.gov Furthermore, exploring the use of fluorous synthesis techniques, which employ perfluorinated domains to facilitate separation and catalyst recovery, could significantly streamline purification processes and reduce solvent waste. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The unique structural combination of a strained, fluorinated three-membered ring and an aromatic carboxylic acid in this compound suggests a rich and largely unexplored reactivity profile. The fluorocyclopropyl group is a distinctive structural unit in medicinal chemistry, and novel methods for its synthesis are of particular interest. acs.orgthieme.denih.gov

Future investigations should target:

Ring-Opening Reactions : Probing the stability and reactivity of the fluorocyclopropyl ring under various conditions (e.g., acidic, basic, reductive, or oxidative) could lead to novel molecular scaffolds.

Carboxylic Acid as a Directing Group : The carboxylic acid functionality can be exploited as a traceless directing group to guide C-H activation and functionalization at the ortho position of the benzene (B151609) ring. This strategy has been successfully used in the synthesis of complex molecules like benzofurans and could be applied to create a diverse library of derivatives of this compound. nih.gov

Unconventional Couplings : Exploring photocatalytic methods or novel cross-electrophile couplings could provide new pathways to synthesize or further functionalize the molecule. thieme.de

Advanced Computational Design and Optimization Strategies

Advanced computational chemistry offers a powerful tool to accelerate the development of synthetic routes and to predict the properties of new derivatives, reducing the need for extensive empirical experimentation. researchgate.net

Key areas for computational research include:

In Silico Catalyst Design : Density Functional Theory (DFT) and other computational models can be used to study reaction mechanisms and predict the enantioselectivity of catalytic reactions. wiley-vch.deresearchgate.net These tools can guide the rational design of new chiral ligands and catalysts for asymmetric cyclopropanation. mdpi.comresearchgate.net By modeling transition states, chemists can pre-select catalyst candidates with the highest probability of success, saving time and resources.

Reaction Pathway Modeling : Computational fluid dynamics (CFD) simulations can be used to design and optimize reactor models, particularly for continuous flow processes which are advantageous for handling gaseous reagents. mit.edu DFT calculations can also elucidate the thermodynamics and kinetics of fluorination processes, providing insights into optimal reaction conditions. acs.orgmdpi.com

Property Prediction : Computational methods are crucial for predicting the electronic, optical, and thermodynamic properties of new molecules derived from structural diversification. nih.gov This allows for the pre-screening of candidates for specific material or biological applications.

Expanding the Scope of Biological and Material Applications through Structural Diversification

The true potential of this compound lies in its use as a building block for novel molecules with tailored functions. The presence of fluorine can enhance properties like metabolic stability and binding affinity, making it a valuable moiety in drug design. mdpi.com

Future research should focus on:

Medicinal Chemistry : The benzoic acid group is a versatile handle for creating a wide array of derivatives, such as esters, amides, and more complex heterocyclic systems. nih.govsci-hub.seontosight.airesearchgate.netpreprints.org By analogy with other benzoic acid derivatives, these new compounds could be screened for a range of biological activities, including as enzyme inhibitors (e.g., for neuraminidase or carbonic anhydrase), antibacterial agents, or receptor agonists. nih.govsci-hub.senih.gov The fluorocyclopropyl quinolones, for instance, have already demonstrated potent antibacterial activity. acs.orgnih.gov

Materials Science : The rigid structure and polar C-F bond could be exploited in the design of new polymers or liquid crystals. The photo-oxidative stability of related structures like polycarbonates involves transformations of phenolic and benzoic acid-like groups, suggesting that derivatives could be explored for advanced materials with specific optical or physical properties. wikipedia.org The modification of the benzoic acid can alter stability and solubility, impacting the functional roles of the molecules. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(1-fluorocyclopropyl)benzoic acid, and how do reaction conditions influence product purity?

The synthesis typically involves coupling a fluorinated cyclopropane moiety to a benzoic acid scaffold. Key methods include:

  • Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., bromobenzoic acid derivatives) react with 1-fluorocyclopropylboronic acid under palladium catalysis .
  • Nucleophilic Fluorination : Fluorocyclopropane groups can be introduced via SNAr (nucleophilic aromatic substitution) in electron-deficient aromatic systems, though steric hindrance from the cyclopropyl group may reduce reactivity .
    Optimization Tips : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor side products like dehalogenated intermediates or regioisomers. Reaction temperature (e.g., 80–100°C) and solvent polarity (DMF or THF) critically affect yields .

Q. How can researchers confirm the structural identity of this compound?

  • 19F NMR Spectroscopy : The fluorocyclopropyl group produces distinct spin-spin coupling patterns (e.g., J = 8–12 Hz for cyclopropyl C-F bonds) .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl ring and benzoic acid plane, essential for validating stereochemistry .
  • IR Spectroscopy : Confirm carboxylate (C=O stretch at ~1680 cm⁻¹) and cyclopropane ring vibrations (C-C-F bending at ~1100 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

  • Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to detect impurities (<0.5% threshold for pharmaceutical intermediates) .
  • Elemental Analysis : Verify stoichiometry of C, H, F, and O to rule out incomplete fluorination or oxidation .

Advanced Research Questions

Q. How does the fluorocyclopropyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The cyclopropyl group increases logP compared to non-cyclopropyl analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Acidity : The electron-withdrawing fluorine reduces the pKa of the benzoic acid group (predicted ~2.8 vs. ~4.2 for non-fluorinated analogs) using computational tools like COSMO-RS .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, influenced by fluorine’s electronegativity stabilizing the carboxylate .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Ensure consistent cell viability assays (e.g., MTT tests) across labs by standardizing solvent (DMSO concentration ≤0.1%) and cell passage numbers .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed cyclopropane rings) that may skew IC50 values .
  • Species-Specific Effects : Compare activity in human vs. murine models; fluorine’s metabolic stability often reduces hepatic clearance in humans .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Map the compound’s interaction with targets (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on fluorine’s role in H-bonding with active-site residues .
  • QSAR Models : Train models on fluorinated benzoic acid libraries to predict logD, solubility, and toxicity (e.g., using MOE or Schrödinger) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Cyclopropane Ring Stability : High-pressure hydrogenation (for cyclopropane formation) requires strict control to prevent ring-opening side reactions .
  • Purification : Use preparative HPLC with gradient elution to separate diastereomers arising from fluorocyclopropyl stereochemistry .

Q. How do researchers evaluate the environmental impact of fluorinated intermediates?

  • EPA ToxCast Screening : Assess aquatic toxicity (e.g., LC50 in Daphnia magna) via high-throughput assays .
  • Persistence Analysis : Simulate biodegradation using OECD 301F tests; fluorinated compounds often show prolonged half-lives (>60 days) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.